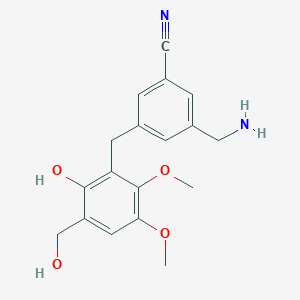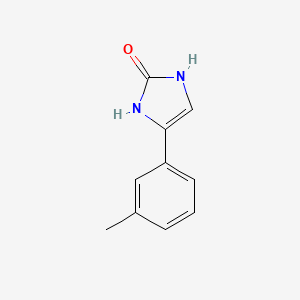
4-M-Tolyl-1,3-dihydro-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-M-Tolyl-1,3-dihydro-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their wide range of biological and chemical properties, making them valuable in various fields such as medicine, agriculture, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-M-Tolyl-1,3-dihydro-imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of a substituted benzaldehyde with glyoxal and ammonia, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
4-M-Tolyl-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-M-Tolyl-1,3-dihydro-imidazol-2-one has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-M-Tolyl-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with nucleic acids, affecting gene expression and protein synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1-(m-tolyl)-1,3-dihydro-2H-imidazol-2-one
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 5-(Aminomethylidene)imidazol-4-ones
Uniqueness
4-M-Tolyl-1,3-dihydro-imidazol-2-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and industrial processes .
Eigenschaften
CAS-Nummer |
936250-02-1 |
|---|---|
Molekularformel |
C10H10N2O |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
4-(3-methylphenyl)-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C10H10N2O/c1-7-3-2-4-8(5-7)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13) |
InChI-Schlüssel |
WRXYNKBYYJSFCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CNC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


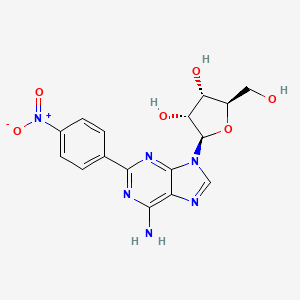
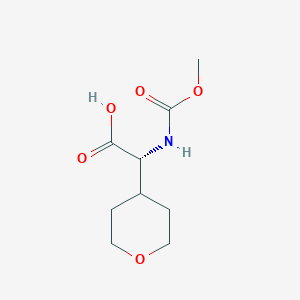
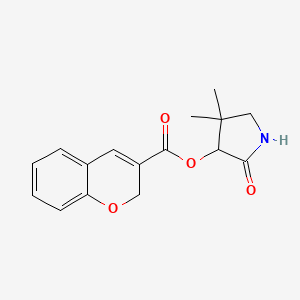
![[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,15R,16S,19S,21R)-4,21-diacetyloxy-6-(furan-3-yl)-12,19-dihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-16-yl] benzoate](/img/structure/B12936369.png)
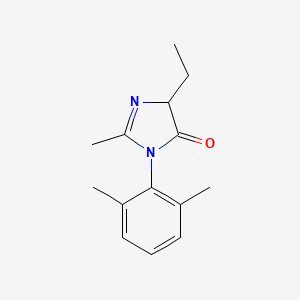
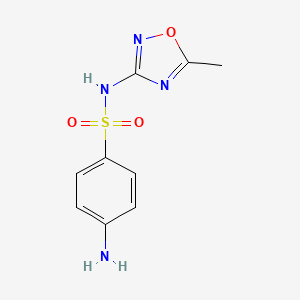
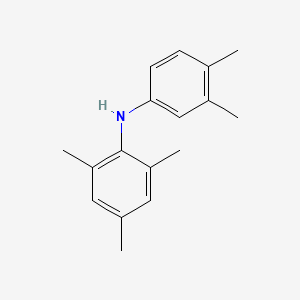
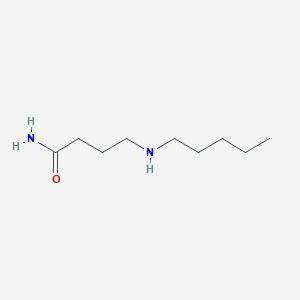
![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-9H-purin-6-amine](/img/structure/B12936392.png)
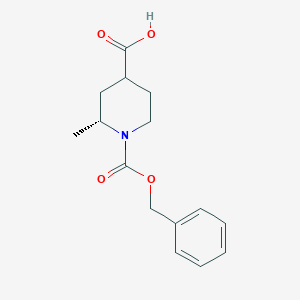

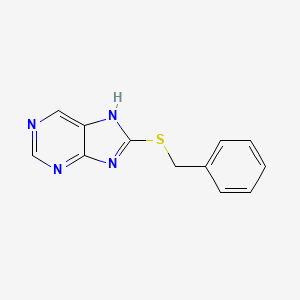
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] propanoate](/img/structure/B12936419.png)
